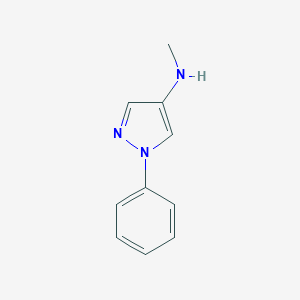
Pyrazole, 4-(methylamino)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazole, 4-(methylamino)-1-phenyl- is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrazole, 4-(methylamino)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrazole, 4-(methylamino)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Pyrazole compounds exhibit a wide range of biological activities, making them valuable in drug development. The following are key pharmacological properties associated with 4-(methylamino)-1-phenyl-pyrazole :
- Anti-inflammatory Activity : Pyrazole derivatives have been reported to possess significant anti-inflammatory effects. For instance, compounds synthesized from pyrazole scaffolds have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6, comparable to established anti-inflammatory drugs such as diclofenac and indomethacin .
- Anticancer Properties : Research indicates that pyrazole derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds have been shown to induce apoptosis in breast cancer cells (MCF-7) through caspase activation pathways . Another study highlighted the cytotoxic effects of specific pyrazole analogs against multiple cancer types, suggesting their potential as anticancer agents .
- Neuroprotective Effects : Certain pyrazole derivatives have demonstrated activity against neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE) and carbonic anhydrase. These effects indicate potential applications in treating conditions such as Alzheimer's disease .
- Antimicrobial Activity : Pyrazoles have shown efficacy against various microbial strains, including bacteria and fungi. Studies report that specific pyrazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
Case Studies
Several studies exemplify the applications of 4-(methylamino)-1-phenyl-pyrazole and its derivatives:
-
Case Study 1: Anti-inflammatory Activity
A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. Compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard drugs like dexamethasone . -
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that certain pyrazole analogs significantly reduced the viability of MCF7 cells (IC50 = 39.70 µM). These compounds induced apoptosis through caspase activation, highlighting their potential as anticancer agents . -
Case Study 3: Neuroprotective Potential
Pyrazole derivatives were evaluated for their inhibitory effects on AChE and carbonic anhydrase, showing promising results that suggest their use in neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
属性
CAS 编号 |
19730-17-7 |
|---|---|
分子式 |
C10H11N3 |
分子量 |
173.21 g/mol |
IUPAC 名称 |
N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C10H11N3/c1-11-9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8,11H,1H3 |
InChI 键 |
AJBBVANCWVOOQZ-UHFFFAOYSA-N |
SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
规范 SMILES |
CNC1=CN(N=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
19730-17-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















